Palbociclib-d8
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advancements in Palbociclib Quantification Utilizing Palbociclib D8
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a highly sensitive and selective platform for quantifying drugs in complex biological matrices. The use of a stable isotope-labeled internal standard like Palbociclib-d8 is crucial in this process, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variations.
Optimization of Sample Preparation Techniques for Biological Matrices (e.g., plasma, serum)
Effective sample preparation is a critical first step to remove interfering substances from biological matrices and to concentrate the analyte of interest. For the analysis of Palbociclib (B1678290), various techniques have been optimized, with protein precipitation being a commonly employed method due to its simplicity and speed.
In several validated methods, protein precipitation is achieved by adding a solvent like methanol (B129727) to a small volume of human plasma, often as little as 10 to 50 microliters. nih.govplos.org This process effectively removes the majority of proteins that can interfere with the analysis. Following precipitation, the sample is typically centrifuged, and the resulting supernatant, containing Palbociclib and this compound, is collected for injection into the LC-MS/MS system. nih.gov To further minimize matrix effects and ensure clean extracts, some protocols incorporate a solid-phase extraction (SPE) step, which has been shown to yield high recovery rates of over 85% for Palbociclib. dntb.gov.ua
The internal standard, this compound, is typically added to the plasma sample before the precipitation or extraction step. nih.govplos.org This allows it to account for any analyte loss during the sample preparation process, leading to more accurate and precise quantification. Studies have demonstrated that this compound exhibits consistent recovery, for instance, a recovery of 110% has been reported, indicating its suitability as an internal standard. nih.gov
Development of Chromatographic Separation Parameters
Chromatographic separation is essential for isolating Palbociclib and this compound from other components in the prepared sample before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (HPLC) is the standard technique used.
Several studies have utilized C18 columns for the separation of Palbociclib. plos.orgdntb.gov.uanih.gov These columns have a non-polar stationary phase that effectively retains the relatively non-polar Palbociclib molecule. The separation is achieved by using a mobile phase consisting of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govunil.ch A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure efficient separation and a reasonable run time, which can be as short as 6.5 to 9.5 minutes. nih.govplos.org
The following table summarizes typical chromatographic conditions used in the analysis of Palbociclib with this compound as an internal standard.
| Parameter | Condition | Reference |
|---|---|---|
| Column | XSelect HSS T3 (2.1 × 75 mm, 3.5 µm) | nih.govunil.ch |
| Column | Gemini NX C18 (2 mm × 50 mm, 3 μm) | nih.gov |
| Column | Luna Omega Polar C18 (50 x 2.1 mm, 3 μM) | plos.org |
| Mobile Phase A | Ammonium acetate 2 mM (+0.1% formic acid) | nih.govunil.ch |
| Mobile Phase B | Acetonitrile (+0.1% formic acid) | nih.govunil.ch |
| Flow Rate | 0.25–0.5 mL/min | nih.gov |
| Flow Rate | 0.3 mL/min | plos.org |
| Run Time | 9.5 min | nih.gov |
| Run Time | 6.5 min | plos.org |
Refinement of Mass Spectrometric Detection and Ionization Parameters
Mass spectrometric detection provides the high selectivity and sensitivity required for quantifying low concentrations of Palbociclib in biological samples. Electrospray ionization (ESI) in the positive ion mode is consistently used for both Palbociclib and this compound, as it efficiently generates protonated molecular ions ([M+H]+). nih.govnih.gov
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the protonated molecule) for both Palbociclib and this compound and then monitoring for a specific product ion that is formed after fragmentation in the collision cell. This high degree of specificity minimizes interference from other co-eluting compounds.
The precursor to product ion transitions for Palbociclib and its deuterated internal standard are well-established.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Palbociclib | 448.138 | 380.139 | nih.gov |
| This compound | 456.212 | 388 | nih.govplos.org |
Assessment of Analytical Method Performance Metrics with this compound as an Internal Standard
The validation of an analytical method is essential to ensure its reliability for its intended purpose. The use of this compound as an internal standard plays a pivotal role in achieving excellent performance metrics.
Evaluation of Accuracy, Precision, and Linearity
Accuracy, precision, and linearity are fundamental parameters in method validation. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range.
Numerous studies have demonstrated that LC-MS/MS methods for Palbociclib quantification using this compound as an internal standard exhibit excellent accuracy and precision. For instance, one study reported accuracy ranging from 94.7% to 107% and precision (expressed as the coefficient of variation, CV) for intra-day and inter-day measurements between 1.2–8.2% and 0.6–7.5%, respectively. nih.gov Another study found intra-day and inter-day precision to be 5.7–8.4% and 0.6–5.9%, respectively, with an accuracy of -1.2% to 5.4%. nih.gov
These methods have been shown to be linear over a wide range of concentrations, which is crucial for clinical applications. Linearity has been established in ranges such as 5–2000 ng/mL and 0.5 to 500 ng/mL, with correlation coefficients (r) typically greater than 0.99. nih.govnih.gov
The following table provides a summary of the performance metrics from a representative study.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5–2000 ng/mL | nih.gov |
| Correlation Coefficient (r) | ≥0.999 | nih.gov |
| Accuracy | 93.8–103.9% | nih.gov |
| Intra-day Precision (%CV) | 0.8–3.6% | nih.gov |
| Inter-day Precision (%CV) | 0.6–7.1% | nih.gov |
| Linearity Range | 0.5–500 ng/mL | nih.gov |
| Intra-day Precision (%CV) | 5.7–8.4% | nih.gov |
| Inter-day Precision (%CV) | 0.6–5.9% | nih.gov |
| Accuracy | -1.2% to 5.4% | nih.gov |
Determination of Selectivity and Sensitivity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
The use of MRM in LC-MS/MS provides a high degree of selectivity. Validation studies confirm the absence of interfering peaks at the retention times of Palbociclib and this compound in blank plasma samples. nih.gov The accuracy at the LLOQ is also assessed to ensure reliable quantification at low concentrations. For example, one study reported a mean accuracy of 97.2% for Palbociclib at the LLOQ. nih.gov
The sensitivity of these methods is sufficient for therapeutic drug monitoring and pharmacokinetic studies. LLOQs for Palbociclib have been reported at levels as low as 0.3 ng/mL and 0.5 ng/mL, demonstrating the high sensitivity achievable with these optimized LC-MS/MS methods. plos.orgnih.gov
Investigation of Sample Stability and Matrix Effects in Research Assays
The reliability of any bioanalytical method hinges on understanding how the analyte behaves in the biological matrix from collection to analysis. This involves rigorous testing of sample stability under various conditions and quantifying the influence of the matrix on analytical measurements.
Sample Stability
Research studies have extensively evaluated the stability of Palbociclib in human plasma and other sample formats to establish validated handling and storage protocols. These investigations typically assess the analyte's integrity at different temperatures and through multiple freeze-thaw cycles.
In one comprehensive study, Palbociclib in plasma was found to be stable for at least 4 hours at room temperature and for up to 2 months when stored at -80°C. plos.org The processed, deproteinized quality control (QC) samples also demonstrated stability in an autosampler set at 4°C for 72 hours. plos.org Another study confirmed long-term stability at -80°C for up to 12 months. nih.gov The stability of processed samples in the autosampler at 4°C was also confirmed for 25.1 hours. nih.gov Further assessments have demonstrated Palbociclib's stability through three freeze-thaw cycles. nih.govakjournals.com
| Condition | Matrix | Duration | Finding | Reference |
|---|---|---|---|---|
| Room Temperature (Bench-top) | Human Plasma | 4 hours | Stable, with precision (CV%) ≤12.2% and accuracy between 88.2% and 103.5%. | plos.org |
| Freeze-Thaw Cycles | Human Plasma | 3 cycles (-80°C to RT) | Stable, with precision and accuracy within acceptable limits. | nih.gov |
| Long-Term Storage | Human Plasma | 2 months at -80°C | Stable, with precision (CV%) ≤5.0% and accuracy between 88.3% and 105.5%. | plos.org |
| Long-Term Storage | Human Plasma | 12 months at -80°C | Stable at low, medium, and high QC concentrations. | nih.gov |
| Autosampler Stability (Processed Sample) | Human Plasma Extract | 72 hours at 4°C | Stable, with precision (CV%) ≤7.8% and accuracy between 93.9% and 111.1%. | plos.org |
| Autosampler Stability (Processed Sample) | Human Plasma Extract | 25.1 hours at 4°C | Stable at low and high QC concentrations. | nih.gov |
Matrix Effects
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix (e.g., plasma, blood). akjournals.com These effects, which can cause ion suppression or enhancement, are a significant source of imprecision and inaccuracy in mass spectrometry if not properly controlled. The co-introduction of this compound as an internal standard is the primary strategy to mitigate this issue, as it is affected by the matrix in the same way as the analyte, allowing for a reliable ratio-based measurement.
Studies have quantified the matrix effect for Palbociclib in different biological matrices. In an assay using human plasma, the matrix effect for Palbociclib was found to be between 91.5% and 98.7%, with a coefficient of variation (CV%) of ≤10.2%, indicating no significant ion suppression or enhancement was detected. plos.orgnih.gov In a separate analysis, the internal standard-normalized matrix factor for Palbociclib was 1.31, with recovery values greater than 100%, indicating a degree of ion enhancement that was effectively corrected by this compound. nih.gov When using dried blood spots (DBS), minimal matrix effects were reported, with a matrix effect value between 0.9 and 1.1. mdpi.comresearchgate.net
| Bioanalytical Method | Matrix | Internal Standard | Matrix Effect Finding | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | D8-Palbociclib | Matrix Effect (ME%): 91.5–98.7% (CV% ≤10.2), indicating no significant effect. | plos.orgnih.gov |
| LC-MS/MS | Human Plasma | This compound | Internal Standard-Normalized Matrix Factor: 1.31. Ion enhancement was observed but corrected for by the IS. | nih.gov |
| LC-MS/MS | Dried Blood Spots (DBS) | D8-Palbociclib | Minimal matrix effects (ME: 0.9–1.1). | mdpi.comresearchgate.net |
Comparative Analysis of Bioanalytical Techniques for Palbociclib Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Palbociclib in biological matrices, with this compound frequently employed as the internal standard. nih.govnih.gov While the core technology is consistent, variations in sample matrix, sample preparation, and chromatographic conditions have been developed and validated to suit different research and clinical needs. uni-saarland.de
Comparison of Sample Matrices
Human Plasma: This is the most common matrix for Palbociclib quantification. nih.gov Methods typically require a small sample volume, such as 10 µL to 50 µL, and employ a simple protein precipitation step for sample cleanup. nih.govplos.org These methods are well-validated and form the basis for many pharmacokinetic studies. mdpi.comresearchgate.net
Dried Blood Spots (DBS): DBS analysis represents a significant methodological advancement, offering advantages in sample collection (minimally invasive finger prick), storage, and shipment. mdpi.com A validated LC-MS/MS method using volumetric DBS (10 µL) has demonstrated high recovery (81–93%) and minimal matrix effects. mdpi.comresearchgate.net A key challenge in DBS analysis is the potential influence of hematocrit (the volume percentage of red blood cells) on spot size and, consequently, quantification. However, methods using volumetric devices have proven to be independent of hematocrit variations within a wide range (e.g., 22–55%). mdpi.comnih.gov
Other Matrices: Research has also explored the suitability of other matrices for monitoring, including urine and oral fluid, to provide less invasive sampling options. uni-saarland.de
Comparison of Sample Preparation Techniques
Protein Precipitation (PPT): This is the most widely used technique due to its simplicity, speed, and effectiveness. plos.org It involves adding a solvent, typically methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. nih.gov The supernatant, containing the analyte and internal standard, is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. While sometimes used, it is generally more time-consuming than PPT.
Solid-Phase Extraction (SPE): This method provides a cleaner extract than PPT by using a solid sorbent to bind and elute the analyte. While it can reduce matrix effects, it is often more complex and costly than PPT. jyoungpharm.org The efficiency of modern LC-MS/MS systems, combined with the use of stable isotope-labeled internal standards like this compound, often makes the extensive cleanup from SPE unnecessary.
| Technique | Sample Matrix | Sample Preparation | Key Features | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Protein Precipitation | Fast, simple, requires small sample volume (10 µL); validated for clinical use. | plos.org |
| LC-MS/MS | Human Plasma | Protein Precipitation | Requires 50 µL sample; validated according to FDA guidance for simultaneous analysis of multiple kinase inhibitors. | nih.gov |
| LC-MS/MS | Volumetric Dried Blood Spots (DBS) | Solvent Extraction from DBS card | Minimally invasive; overcomes hematocrit effect; stable for home sampling. | mdpi.comresearchgate.net |
| LC-HRMS | Plasma, Urine, Oral Fluid, VAMS | Protein Precipitation / Extraction | Evaluates suitability of multiple matrices for adherence monitoring. | uni-saarland.de |
Pharmacokinetic and Pharmacodynamic Research of Palbociclib Supported by Palbociclib D8 Methodologies
Population Pharmacokinetic Studies of Palbociclib (B1678290) in Research Cohorts
Population pharmacokinetic models, often developed using data quantified with the aid of Palbociclib-d8, have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) of Palbociclib in patient populations. nih.govresearchgate.netresearchgate.net These studies typically employ non-linear mixed-effects modeling to analyze sparse and dense sampling data from clinical trials and real-world settings.
One- and two-compartment models with first-order absorption and a lag time have been used to describe Palbociclib's pharmacokinetics. nih.govresearchgate.netresearchgate.net These models form the basis for understanding the drug's behavior and for investigating the sources of variability in drug exposure among patients.
Analysis of Inter-individual and Intra-individual Variability in Palbociclib Exposure
A hallmark of Palbociclib's pharmacokinetic profile is the substantial inter-individual variability in its plasma concentrations. nih.govfrontiersin.orgunil.ch Studies have reported coefficients of variation for trough concentrations ranging from 41% to 59%. frontiersin.org This high variability can be attributed to a multitude of factors, including patient-specific characteristics and drug-drug interactions. frontiersin.orgunil.ch
Intra-individual variability has also been a subject of investigation, with analyses focusing on how drug concentrations change within the same patient over time. Understanding both inter- and intra-individual variability is critical for optimizing dosing strategies to maximize efficacy while minimizing toxicity. The precision afforded by using this compound as an internal standard is vital for accurately assessing these sources of variation. nih.govresearchgate.net
Table 1: Population Pharmacokinetic Models of Palbociclib
| Study Population | Model Type | Key Findings | Reference |
|---|---|---|---|
| Advanced Breast Cancer Patients | Two-compartment model with first-order absorption and lag time | Described Palbociclib concentrations well. | nih.govresearchgate.net |
| Real-World Breast Cancer Patients | One-compartment model with first-order absorption and lag time | Creatinine (B1669602) clearance was a significant covariate for apparent clearance. | researchgate.netmdpi.com |
| Pediatric Brain Tumor Patients | One-compartment model with first-order absorption and elimination | Apparent oral clearance was influenced by baseline AST values. | mdpi.comresearchgate.net |
Investigation of Physiological Covariates on Palbociclib Pharmacokinetics (e.g., age, renal function)
Several studies have explored the influence of physiological covariates on Palbociclib's pharmacokinetics. One study identified creatinine clearance as a significant covariate for the apparent clearance of Palbociclib, suggesting a role for renal function in its elimination. researchgate.netmdpi.com Another investigation in a pediatric population with brain tumors found that baseline aspartate aminotransferase (AST) values influenced the apparent oral clearance of the drug. mdpi.comresearchgate.net
Age has also been identified as a potential factor affecting Palbociclib exposure. frontiersin.org Research has shown that older patients may have different pharmacokinetic profiles compared to younger individuals. frontiersin.org These findings highlight the importance of considering patient-specific physiological factors when evaluating Palbociclib's pharmacokinetics.
Exploration of Drug-Gene Interactions Modulating Palbociclib Disposition
Palbociclib is a substrate for cytochrome P450 3A (CYP3A) enzymes and the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). frontiersin.orgunil.ch Consequently, genetic variations in the genes encoding these proteins can potentially impact Palbociclib's pharmacokinetics.
Research has investigated the influence of genetic variants in ADME-related genes on Palbociclib exposure. For instance, a study explored the impact of variations in a panel of ADME genes on Palbociclib trough concentrations. frontiersin.org Furthermore, the interplay between these genetic factors and concomitant medications that inhibit or induce CYP3A and P-gp has been a focus of research, revealing complex drug-drug-gene interactions that can alter Palbociclib disposition. frontiersin.orgnih.gov
Pharmacodynamic Relationships in Preclinical and Clinical Research Models
Pharmacodynamic studies aim to link drug exposure to its pharmacological effects. For Palbociclib, these investigations have primarily focused on its therapeutic and toxic effects, with the precision of this compound supported quantification methods being crucial for establishing these relationships. nih.govresearchgate.net
Correlation between Palbociclib Systemic Exposure and Cellular/Molecular Responses
Preclinical studies have demonstrated that Palbociclib inhibits the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle, leading to G1-phase arrest and reduced proliferation in cancer cell lines. probes-drugs.orgfda.govdovepress.com In clinical settings, exposure-response analyses have been conducted to correlate Palbociclib concentrations with efficacy endpoints. While some analyses have suggested a trend towards better progression-free survival with increasing Palbociclib exposure, particularly in older patients, this relationship has not always been consistently significant in multivariate analyses that account for other prognostic factors. nih.govresearchgate.netresearchgate.net
In vitro studies have shown that the sensitivity of breast cancer cell lines to Palbociclib is associated with the expression levels of RB1 and CCND1 and low expression of CDKN2A. drugbank.com
Modeling of Palbociclib-Induced Myelosuppression and its Relationship to Exposure
Myelosuppression, particularly neutropenia, is a well-documented and dose-limiting toxicity of Palbociclib. nih.govmdpi.comnih.gov Pharmacodynamic models have been developed to characterize the relationship between Palbociclib exposure and the time course of neutrophil counts. nih.govresearchgate.netmdpi.com
Semi-mechanistic models have successfully described the concentration-dependent and reversible nature of Palbociclib-induced neutropenia. nih.govresearchgate.net These models indicate that higher Palbociclib concentrations are associated with a greater decrease in absolute neutrophil count (ANC). nih.govresearchgate.net Simulations based on these models have been used to predict the incidence and duration of neutropenia at different dose levels, providing valuable information for managing this common adverse event. nih.govresearchgate.netmdpi.com
Table 2: Pharmacodynamic Models of Palbociclib-Induced Neutropenia
| Model Type | Key Findings | Clinical Implications | Reference |
|---|---|---|---|
| Semi-mechanistic PK/PD model | Confirmed concentration-dependent and non-cumulative properties of neutropenia. | Supports individualized treatment management to optimize dosing. | nih.govresearchgate.net |
| Simple Emax model | Established a relationship between increasing exposure and a saturable decrease in ANC and platelets. | Higher exposures are linked to more significant decreases in blood cell counts. | mdpi.com |
Molecular Mechanisms of Palbociclib Action and Resistance in Academic Inquiry
Elucidation of Cell Cycle Regulation Pathways Targeted by Palbociclib (B1678290)
The core function of Palbociclib is its ability to interrupt the normal progression of the cell cycle. This is achieved by targeting key proteins that give the "go-ahead" signal for a cell to move from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. pfizeroncologydevelopment.comnih.gov
Palbociclib is a highly selective and potent inhibitor of both CDK4 and CDK6. nih.gov It functions by competing with adenosine (B11128) triphosphate (ATP) for the binding pocket of the CDK4/6 enzymes. dovepress.comdrugbank.com This competitive inhibition prevents the kinases from performing their catalytic function.
The binding affinity of Palbociclib is strong, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range for CDK4/cyclin D complexes. dovepress.com Specifically, it exhibits an IC50 of 0.011 μmol/L for the CDK4/cyclin-D1 complex and 0.015 μmol/L for the CDK6/cyclin-D2 complex. dovepress.com This high selectivity means it has minimal activity against a broad panel of other kinases, which contributes to its specific mechanism of action. drugbank.cominvivochem.com By blocking the ATP-binding site, Palbociclib effectively neutralizes the kinase activity of the CDK4/6-cyclin D complex, initiating a cascade of downstream effects that halt cell proliferation. spandidos-publications.comdaicelpharmastandards.com
Inhibitory Concentration (IC50) of Palbociclib
| Enzyme Complex | IC50 (μmol/L) | Reference |
|---|---|---|
| CDK4/cyclin-D1 | 0.011 | dovepress.com |
| CDK4/cyclin-D3 | 0.009 | dovepress.com |
| CDK6/cyclin-D2 | 0.015 | dovepress.com |
In a normal cell cycle, the CDK4/6-cyclin D complex phosphorylates the Retinoblastoma protein (Rb). revvity.comresearchgate.net This phosphorylation event is a critical checkpoint; once Rb is hyperphosphorylated, it releases the E2F family of transcription factors. pfizeroncologydevelopment.comdovepress.com E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication. spandidos-publications.comrevvity.com
Palbociclib's inhibition of CDK4/6 prevents this crucial phosphorylation of Rb. nih.govpfizeroncologydevelopment.com As a result, Rb remains in its active, hypophosphorylated state and stays bound to E2F, sequestering it and preventing it from activating target genes. spandidos-publications.comspandidos-publications.com This blockade effectively creates a roadblock at the G1/S transition, causing the cell to arrest in the G1 phase. nih.govdovepress.comcancercareontario.ca This G1 arrest is a primary outcome of Palbociclib treatment and is the basis for its antiproliferative effect in Rb-proficient cancer cells. drugbank.comaacrjournals.org Studies have shown that treatment with Palbociclib leads to a significant increase in the proportion of cells in the G1 state. nih.govfrontiersin.org
Cyclin D1 is the key regulatory partner for CDK4 and CDK6. aacrjournals.org The formation of the Cyclin D1-CDK4/6 complex is essential for the kinase to become active and phosphorylate Rb. revvity.com The expression of Cyclin D1 is often driven by mitogenic signaling pathways, and its overamplification is common in certain cancers, particularly ER-positive breast cancer. clinmedjournals.org
The antiproliferative activity of Palbociclib is critically dependent on the presence of the Cyclin D1-CDK4/6-Rb pathway. spandidos-publications.com Tumors with an overexpressed or hyperactive Cyclin D1 are particularly sensitive to Palbociclib because their proliferation is heavily reliant on this specific pathway. clinmedjournals.org Conversely, resistance to Palbociclib has been linked to the overexpression of Cyclin D1 and CDK4, which can overcome the inhibitory effects of the drug. nih.govresearchgate.net Therefore, the status of Cyclin D1 is a crucial determinant of Palbociclib's efficacy. clinmedjournals.orgbiorxiv.org
Mechanisms of Retinoblastoma Protein (Rb) Phosphorylation Blockade and G1 Cell Cycle Arrest
Investigation of Cellular Signaling Pathway Modulation by Palbociclib
Similarly, the RAS/RAF/MEK/ERK pathway, which often regulates Cyclin D1 expression, has a complex relationship with CDK4/6 inhibition. mdpi.comcancerbiomed.org Dual inhibition of both MEK and CDK4/6 has shown anti-tumor activity, indicating that these pathways can cooperate to drive cancer cell proliferation. mdpi.com Hyperactivation of the EGFR/RAS/MEK pathway has been identified as a mechanism of both intrinsic and acquired resistance to Palbociclib. pharmacytimes.com
Signaling Pathway Interactions with Palbociclib
| Pathway | Interaction with Palbociclib Treatment | Consequence | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Compensatory activation upon CDK4/6 inhibition. | Mechanism of acquired resistance. | d-nb.infoimrpress.com |
| RAS/RAF/MEK/ERK | Hyperactivation can confer resistance. | Mechanism of intrinsic and acquired resistance. | mdpi.compharmacytimes.com |
In addition to its cytostatic effects, Palbociclib has been shown to possess anti-metastatic properties. nih.govoncotarget.com This is mediated, in part, by its ability to inhibit the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire invasive and migratory capabilities. nih.govnih.gov
Studies have demonstrated that Palbociclib can down-regulate key EMT markers like vimentin (B1176767) and Snail. nih.govoncotarget.com This inhibitory effect on EMT and metastasis is linked to the c-Jun/COX-2 signaling pathway. nih.govnih.gov Research has shown that Palbociclib treatment decreases the expression of Cyclooxygenase-2 (COX-2) and its transcriptional regulator, c-Jun. nih.govresearchgate.net Palbociclib was found to weaken the binding of c-Jun to the COX-2 promoter and prevent its translocation into the nucleus. nih.govresearchgate.net By suppressing the c-Jun/COX-2 axis, Palbociclib can reduce the metastatic potential of cancer cells, an effect observed in both ER-positive and ER-negative breast cancer cell lines. nih.govtandfonline.comtandfonline.com
Impact on Insulin-Activated Cyclin D1-Cdk4 Signaling and Glucose Metabolism
Emerging research indicates that the cyclin D1-CDK4 complex, the primary target of Palbociclib, plays a significant role in metabolic regulation, particularly in glucose homeostasis, independent of its function in cell cycle progression. nih.gov Insulin, a key hormone in maintaining glucose balance, activates the cyclin D1-CDK4 complex. nih.gov This activation leads to the phosphorylation and subsequent activation of the GCN5 acetyltransferase, which in turn acetylates and inhibits the activity of PGC-1α, a crucial regulator of genes involved in hepatic glucose production. nih.gov Consequently, the insulin-activated cyclin D1-CDK4 signaling pathway contributes to the suppression of gluconeogenesis. nih.gov
Studies have shown that in diabetic models, the cyclin D1-CDK4 axis is persistently elevated and does not respond to the usual fasting and feeding cycles. nih.gov The inhibition of CDK4/6 can also disrupt the mTORC1 pathway, which may enhance the anti-tumor effects of these inhibitors. researchgate.net In the context of cancer therapy, Palbociclib treatment has been observed to induce AKT signaling, which provides a rationale for combining it with PI3K/mTOR inhibitors. d-nb.info This combination can lead to a significant downregulation of glucose metabolism. d-nb.info
Furthermore, investigations into Palbociclib resistance have revealed metabolic reprogramming in cancer cells. mdpi.com For instance, in ER+/HER2- breast cancer cells, which are sensitive to Palbociclib, there is an enhanced aerobic glycolysis. mdpi.com Conversely, ER+/HER2+ cells increase their glycolytic catabolism upon developing resistance to the drug. mdpi.com Palbociclib administration has been shown to affect the expression of key metabolic enzymes like hexokinase 2 (HK2) and the glucose transporter GLUT1. mdpi.com In colorectal cancer cells, resistance to Palbociclib has been linked to enhanced glucose and glutamine consumption and increased production of lactate (B86563) and glutamate. biorxiv.org This is consistent with the activation of mTOR, MYC, and AKT signaling pathways. biorxiv.org
Research into Mechanisms of Acquired Resistance to Palbociclib
The development of acquired resistance to Palbociclib is a significant clinical challenge, and extensive research has been dedicated to understanding the underlying molecular mechanisms. mdpi.comcancernetwork.com These mechanisms are multifaceted and involve alterations in cell cycle regulation, hormone receptor signaling, activation of alternative growth pathways, genomic and epigenomic changes, and metabolic reprogramming.
Alterations in Cell Cycle Regulators (e.g., CDK7, CDKN1B, p21, p27, cyclin E1)
A primary mechanism of resistance involves alterations in the core cell cycle machinery that Palbociclib targets.
CDK7: Elevated expression of CDK7, a master regulator of the cell cycle, has been observed in the development of resistance to Palbociclib. frontiersin.org CDK7 can activate CDK4/6, thereby promoting G1 progression and potentially overriding the inhibitory effect of Palbociclib. iiarjournals.org
CDKN1B (p27): Deletion of the gene CDKN1B, which codes for the CDK inhibitor protein p27, can lead to resistance. spandidos-publications.com High levels of CDKN1B may also predict resistance to Palbociclib. frontiersin.org However, some studies suggest that Palbociclib-mediated cell cycle arrest can occur even in the absence of p27. nih.gov
p21: Increased intracellular expression of the p21 protein has been found in breast cancer cells with acquired resistance to Palbociclib. mdpi.com Similar to p27, there is also evidence that Palbociclib can induce cell cycle arrest independently of p21. nih.gov
Cyclin E1: High expression of cyclin E1 (CCNE1) is associated with resistance to Palbociclib. frontiersin.org The hyperactivation of the cyclin E-CDK2 axis is a well-documented mechanism for bypassing CDK4/6 inhibition. ijbs.com
Table 1: Alterations in Cell Cycle Regulators and Palbociclib Resistance
| Regulator | Alteration | Consequence |
|---|---|---|
| CDK7 | Increased expression | Activation of CDK4/6, promoting G1 progression. frontiersin.orgiiarjournals.org |
| CDKN1B (p27) | Deletion or high expression | Leads to resistance. frontiersin.orgspandidos-publications.com |
| p21 | Increased expression | Associated with acquired resistance. mdpi.com |
| Cyclin E1 | High expression | Bypasses CDK4/6 inhibition via the cyclin E-CDK2 axis. frontiersin.orgijbs.com |
Modulations in Hormone Receptor Signaling (e.g., loss of Estrogen Receptor (ER) expression, Androgen Receptor (AR) activation)
Changes in hormone receptor signaling pathways are critical drivers of resistance, particularly in hormone receptor-positive breast cancers.
Loss of Estrogen Receptor (ER) expression: Resistance to CDK4/6 inhibitors can be associated with the loss of ER expression. iiarjournals.org Since ER signaling is a primary driver of cyclin D1 and CDK4/6 activation in HR-positive breast cancer, its loss can lead to the downregulation of these targets, rendering Palbociclib less effective. iiarjournals.orgnih.gov
Androgen Receptor (AR) activation: In Palbociclib-resistant breast cancer cells, a loss of ER signaling can be accompanied by the activation of the Androgen Receptor (AR). ijbs.comnih.govmdpi.com Activated AR can promote the transition from the G1 to the S phase of the cell cycle by activating cyclin D1, cyclin E1, and CDK2, thereby inducing resistance. spandidos-publications.comnih.gov
Activation of Alternative Growth Factor Receptor Pathways (e.g., FGFR1)
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for CDK4/6.
Fibroblast Growth Factor Receptor 1 (FGFR1): Overexpression and activation of FGFR1 are strongly associated with resistance to Palbociclib. iiarjournals.orgnih.gov The FGFR1 signaling pathway can activate downstream pathways like PI3K/AKT and RAS/MEK/ERK, which promote cell proliferation and survival, compensating for the inhibition of the CDK4/6 pathway. iiarjournals.orgspandidos-publications.comnih.gov In endocrine-resistant breast cancer cells, the expansion of FGFR1 is linked to CDK4/6 inhibitor resistance. spandidos-publications.com Studies have also shown that increased FGFR1 activity in KRAS-mutant non-small cell lung cancer cell lines can mediate resistance to Palbociclib. mdpi.com
Genomic and Epigenomic Alterations (e.g., KRAS mutations, TP53, BRCA2, WEE1, HRD index, non-coding RNAs)
A variety of genomic and epigenomic changes contribute to the development of Palbociclib resistance.
KRAS mutations: The presence of activating mutations in KRAS has been identified in ER+/HER2- metastatic breast cancer cases with both intrinsic and acquired resistance to Palbociclib. frontiersin.org
TP53 mutations: Mutations in the tumor suppressor gene TP53 are associated with a poor response to Palbociclib. nih.gov Tumors with TP53 mutations, particularly when co-occurring with a high homologous recombination deficiency (HRD) score, respond poorly to the combination of Palbociclib and endocrine therapy. nih.gov
BRCA2 mutations: While research is ongoing, alterations in DNA damage repair genes like BRCA2, which contribute to the HRD index, are implicated in the response to Palbociclib. nih.govmdpi.com
WEE1: While some studies suggest WEE1 acts as a tumor suppressor and its loss can promote tumor aggressiveness, its direct role in Palbociclib resistance is still being elucidated. mdpi.commdpi-res.com
HRD index: A high Homologous Recombination Deficiency (HRD) index, indicating genomic scarring due to deficient DNA repair, is associated with a poor prognosis in patients treated with Palbociclib. nih.gov
Non-coding RNAs: Certain non-coding RNAs can influence the sensitivity of tumor cells to CDK4/6 inhibitors. For example, the lncRNA TROJAN can bind to and inhibit NKRF, a repressor of the NF-κB pathway, leading to increased CDK2 expression and resistance. nih.gov
Table 2: Genomic and Epigenomic Alterations in Palbociclib Resistance
| Alteration | Role in Resistance |
|---|---|
| KRAS mutations | Associated with intrinsic and acquired resistance. frontiersin.org |
| TP53 mutations | Correlate with poor prognosis and response. nih.gov |
| BRCA2 mutations | Contribute to HRD and may influence response. nih.govmdpi.com |
| WEE1 | Potential role in cell cycle regulation and tumorigenesis. mdpi.commdpi-res.com |
| HRD index | High score linked to poor prognosis. nih.gov |
| Non-coding RNAs | Can modulate expression of cell cycle regulators, affecting sensitivity. nih.gov |
Metabolic Reprogramming in Resistant Cell Lines (e.g., arginine synthesis, β-alanine metabolism, purine (B94841) metabolism)
Metabolic reprogramming is an emerging hallmark of acquired resistance to Palbociclib.
Arginine synthesis: Metabolomic analysis of colorectal cancer cells resistant to Palbociclib has revealed disruptions in arginine biosynthesis pathways. researchgate.netmdpi.com
β-alanine metabolism: Similar studies have shown that β-alanine metabolism is also significantly affected in Palbociclib-resistant cells. researchgate.netmdpi.com
Purine metabolism: Disruptions in purine metabolism have been identified as another key metabolic alteration in cancer cells that have developed resistance to Palbociclib. researchgate.netmdpi.com Cisplatin, a chemotherapy agent that crosslinks purine bases, has shown complex interactions with Palbociclib, suggesting a link between purine metabolism and drug response. researchgate.net
Translational and Clinical Research Methodologies and Biomarkers
Biomarker Discovery and Validation in Palbociclib (B1678290) Research
The identification of reliable biomarkers is crucial for optimizing palbociclib therapy. Research has focused on discovering and validating biomarkers that can predict treatment response, signal the development of resistance, and guide personalized treatment strategies.
Several studies have investigated molecular markers to predict which patients will respond favorably to palbociclib. While no single biomarker has been definitively established to select patients for treatment, some key findings have emerged. ascopubs.org
Gene Expression Signatures: An 11-gene expression signature that predicts the profile of CDK4 modifications has been shown to identify tumors that are less likely to respond to CDK4/6 inhibitors. ascopubs.org This biomarker is currently undergoing validation in the neoadjuvant phase 2 NeoRHEA clinical trial. ascopubs.org
Intrinsic Subtypes: The classification of hormone receptor (HR)-positive/HER2-negative breast cancer into luminal A and B subtypes, based on gene expression, is being explored for its predictive value. ascopubs.org The commercially available BluePrint assay is one tool used for this classification. ascopubs.org
Component Proteins of the Cell Cycle Pathway: Contrary to initial hypotheses, the expression levels of key proteins in the CDK4/6 pathway, such as CDK4, CDK6, cyclin D1, and retinoblastoma 1 (RB1), have not been shown to be predictive of a patient's response to palbociclib. ascopubs.orgresearchgate.netnih.gov Similarly, mutations in PIK3CA and ESR1, or the level of hormone receptor expression, have not demonstrated predictive power for the combination of palbociclib and fulvestrant (B1683766). ascopubs.org
CCNE1 Expression: High expression levels of cyclin E1 (CCNE1) have been associated with a poorer response to the combination of letrozole (B1683767) and palbociclib. nih.gov In the PALOMA-3 trial, lower levels of CCNE1 mRNA were linked to a greater progression-free survival (PFS) benefit with palbociclib plus fulvestrant treatment. researchgate.netnih.govresearchgate.net
ESR1 Gene Expression: Higher expression of the ESR1 gene was associated with greater benefit in patients receiving either placebo plus letrozole or palbociclib plus letrozole, highlighting the importance of the estrogen receptor in predicting response to both treatments. aacrjournals.org
Table 1: Investigated Predictive Biomarkers for Palbociclib Response
| Biomarker Category | Biomarker | Association with Palbociclib Response | Supporting Evidence |
|---|---|---|---|
| Gene Expression | 11-gene signature (predicts CDK4 modifications) | Identifies tumors unlikely to respond. ascopubs.org | NeoRHEA clinical trial (ongoing validation). ascopubs.org |
| Intrinsic Subtypes (Luminal A/B) | Being explored for predictive value. ascopubs.org | BluePrint assay. ascopubs.org | |
| CCNE1 mRNA levels | High levels associated with poorer response and resistance. researchgate.netnih.govnih.govresearchgate.net | PALOMA-3 trial data. researchgate.netnih.govresearchgate.net | |
| ESR1 gene expression | Higher expression associated with greater benefit. aacrjournals.org | PALOMA-2 study analysis. aacrjournals.org | |
| Protein Expression | CDK4, CDK6, Cyclin D1, RB1 | Not predictive of response. ascopubs.orgresearchgate.netnih.gov | PALOMA-2 and PALOMA-3 trial analyses. ascopubs.orgresearchgate.netnih.gov |
| Gene Mutations | PIK3CA, ESR1 | Not predictive for palbociclib plus fulvestrant. ascopubs.org | Exploratory analyses of clinical trials. ascopubs.org |
A significant challenge in palbociclib therapy is the development of acquired resistance. Identifying biomarkers that can predict or indicate the emergence of resistance is a key area of research.
RB1 Mutations: Loss-of-function mutations in the RB1 gene are a known mechanism of resistance to CDK4/6 inhibitors. ascopubs.org While rare in HR-positive/HER2-negative breast cancer initially, these mutations can arise after exposure to drugs like palbociclib. ascopubs.orgamegroups.org
Upregulation of CDK7 and CDK9: Increased expression of CDK7 has been observed in cells resistant to palbociclib. amegroups.orgamegroups.cn CDK7 can activate CDK4/6 and other CDKs, potentially bypassing the inhibitory effect of palbociclib. amegroups.orgamegroups.cn Similarly, CDK9, another transcriptional regulator, is being investigated for its role in resistance. amegroups.cn
FGFR1 Amplification: Amplification of the fibroblast growth factor receptor 1 (FGFR1) gene has been linked to resistance to palbociclib in combination with fulvestrant in ER+ breast cancer cells. amegroups.orgamegroups.cn The FGFR1 signaling pathway can drive the expression of CDK6 and cyclins, contributing to palbociclib resistance. amegroups.orgamegroups.cn
Thymidine Kinase 1 (TK1) Levels: Increased levels of TK1 mRNA and protein have been associated with a shorter progression-free survival and may serve as a biomarker for acquired resistance to CDK4/6 inhibitors. amegroups.orgamegroups.cn
Mutations Detected in cfDNA: Analysis of circulating tumor DNA (ctDNA) has identified several gene mutations associated with acquired resistance. In paired samples taken before and after treatment, increased mutation frequencies were observed in RB1, CCNE1, FBXW7, EZH2, and ARID1A in patients who developed disease progression. mdpi.com The acquisition of CCNE1 mutations or the loss of TSC2 mutations after starting treatment was linked to a worse prognosis. mdpi.com
Cell-free DNA (cfDNA) analysis, often referred to as liquid biopsy, has become a valuable tool in translational research for palbociclib. It offers a non-invasive way to monitor tumor genetics and identify mechanisms of resistance.
Monitoring Genomic Alterations: Studies have utilized cfDNA to track changes in the genetic landscape of tumors during palbociclib treatment. nih.govaacrjournals.orgresearchgate.net For instance, in the FUTURE trial, cfDNA sequencing was used to explore prognostic and predictive biomarkers for patients receiving palbociclib after developing resistance to fulvestrant. nih.govaacrjournals.orgresearchgate.net
Identifying Resistance Mechanisms: The analysis of cfDNA has been crucial in identifying mutations associated with resistance. The PADA-1 trial demonstrated the clinical utility of monitoring for ESR1 mutations in cfDNA, showing that switching to fulvestrant upon detection of these mutations could extend progression-free survival. oup.com
Prognostic Information: Baseline mutations in genes like PIK3CA and AR, detected in cfDNA, have been associated with poorer progression-free survival in patients receiving palbociclib. nih.gov Early changes in MAP3K1 mutations during treatment have also been identified as a poor prognostic factor. nih.gov
Dynamic Changes in Mutations: Research has shown that the mutational landscape can change over the course of treatment. nih.govaacrjournals.orgresearchgate.netresearchgate.net For example, one study observed that the correlation between ESR1 mutations and mutations in PIK3CA and TP53 weakened as treatment progressed, while a new correlation emerged between PIK3CA, TP53, and FOXA1 mutations. nih.govresearchgate.net
Table 2: Key Findings from cfDNA Analysis in Palbociclib Research
| Study/Trial | Key Finding | Implication |
|---|---|---|
| FUTURE Trial | Baseline PIK3CA and AR mutations, and early-changing MAP3K1 mutations in cfDNA are poor prognostic factors. nih.gov | cfDNA analysis can identify patients with a worse prognosis on palbociclib add-on therapy. |
| PADA-1 Trial | Detecting ESR1 mutations in cfDNA and switching therapy accordingly improved progression-free survival. oup.com | Demonstrates the clinical utility of cfDNA for real-time treatment guidance. |
| Paired Sample Analysis | Increased frequency of RB1, CCNE1, FBXW7, EZH2, and ARID1A mutations in post-treatment cfDNA. mdpi.com | These genes are implicated in acquired resistance to palbociclib. |
| General cfDNA Studies | The number of mutated genes in cfDNA can decrease shortly after starting treatment with palbociclib and fulvestrant. researchgate.net | Reflects the initial biological effect of the treatment on the tumor. |
The expression levels of various genes and proteins involved in the cell cycle have been extensively evaluated as potential biomarkers for palbociclib therapy.
CCNE1: High levels of CCNE1 mRNA and protein have been consistently associated with resistance to palbociclib in combination with endocrine therapy. ascopubs.orgresearchgate.netnih.govnih.govresearchgate.net In the PALOMA-3 trial, patients with high CCNE1 mRNA expression had a shorter median PFS on palbociclib plus fulvestrant compared to those with low expression. researchgate.netnih.gov
Ki67: The proliferation marker Ki67 is used to assess the antiproliferative effect of palbociclib. A significant decrease in Ki67 levels indicates a response to treatment. nih.gov However, studies have shown that Ki67 expression can recover within days of stopping palbociclib, suggesting that the suppression of proliferation may not be fully maintained during the one-week-off period of the standard dosing schedule. nih.gov
RB1: While loss-of-function mutations in RB1 are a clear resistance mechanism, the baseline expression level of the RB1 protein has not been found to be predictive of response to palbociclib. ascopubs.orgresearchgate.netnih.gov
CDK4, CDK6, and Cyclin D1: Similar to RB1, the expression levels of CDK4, CDK6, and Cyclin D1 have not shown a significant correlation with treatment efficacy in large clinical trials like PALOMA-2 and PALOMA-3. ascopubs.orgresearchgate.netnih.govaacrjournals.org Preclinical data had suggested that higher CDK4 expression might indicate an endocrine-resistant phenotype that could be overcome by palbociclib, but this has not been borne out in clinical biomarker analyses. researchgate.net
Application of Cell-free DNA (cfDNA) Analysis in Translational Studies
Research on Combination Therapeutic Strategies
The development of palbociclib has been closely tied to its use in combination with other therapies, primarily endocrine therapies, to enhance its anti-tumor effects and overcome resistance.
The combination of palbociclib with endocrine therapies is the cornerstone of its clinical use in HR-positive breast cancer.
Preclinical Rationale: Preclinical studies in HR-positive breast cancer cell lines and xenograft models demonstrated a synergistic anti-tumor effect when palbociclib was combined with endocrine agents like letrozole, tamoxifen, and fulvestrant. nih.govspandidos-publications.comnih.govnih.gov This synergy is based on the dual targeting of the estrogen receptor and CDK4/6 pathways, which are key drivers of proliferation in this breast cancer subtype.
Reversing Endocrine Resistance: Preclinical evidence suggested that palbociclib could partially reverse resistance to endocrine therapy. nih.govresearchgate.net This hypothesis was explored in clinical trials like the TREnd study, which investigated adding palbociclib to the same endocrine therapy that patients had progressed on. spandidos-publications.comnih.govresearchgate.net The results suggested that this combination could be clinically beneficial, particularly in patients who had a durable response to the prior endocrine therapy. nih.govresearchgate.net
Clinical Trial Evidence: Large phase III clinical trials have unequivocally demonstrated the benefit of adding palbociclib to endocrine therapy.
PALOMA-2: This trial showed that adding palbociclib to letrozole as a first-line treatment for postmenopausal women with HR+/HER2- metastatic breast cancer significantly improved progression-free survival compared to letrozole alone (24.8 months vs. 14.5 months). nih.gov
PALOMA-3: For patients who had progressed on prior endocrine therapy, the combination of palbociclib and fulvestrant significantly increased PFS compared to fulvestrant alone (9.5 months vs. 4.6 months). nih.govoncotarget.com
PATINA Trial: This phase III trial showed that adding palbociclib to anti-HER2 therapy and endocrine therapy as a first-line maintenance treatment for HR+/HER2-positive metastatic breast cancer resulted in a clinically meaningful improvement in progression-free survival. cancernetwork.comascopost.com The median PFS was 44.3 months with the palbociclib combination compared to 29.1 months with the standard therapy. cancernetwork.comascopost.com
Real-World Evidence: Real-world studies have confirmed the effectiveness and manageable safety profile of palbociclib in combination with endocrine therapy in routine clinical practice, supporting its use in diverse patient populations. nih.gov
Table 3: Major Clinical Trials of Palbociclib in Combination with Endocrine Therapy
| Trial Name | Setting | Combination | Comparator | Key Finding |
|---|---|---|---|---|
| PALOMA-2 | First-line, postmenopausal, HR+/HER2- mBC | Palbociclib + Letrozole | Letrozole + Placebo | Significant improvement in PFS (24.8 vs. 14.5 months). nih.gov |
| PALOMA-3 | Pre-treated, HR+/HER2- mBC | Palbociclib + Fulvestrant | Fulvestrant + Placebo | Significant improvement in PFS (9.5 vs. 4.6 months). nih.govoncotarget.com |
| TREnd | Progressed on ET, HR+/HER2- mBC | Palbociclib + prior ET | Palbociclib monotherapy | Suggests potential to reverse endocrine resistance. nih.govresearchgate.net |
| PATINA | First-line maintenance, HR+/HER2+ mBC | Palbociclib + anti-HER2 + ET | anti-HER2 + ET | Significant improvement in PFS (44.3 vs. 29.1 months). cancernetwork.comascopost.com |
Research into Novel Combinations to Circumvent Resistance Mechanisms
A significant challenge in cancer therapy is the development of resistance to targeted agents like Palbociclib. Researchers are actively investigating novel drug combinations to overcome these resistance mechanisms. In these studies, accurate quantification of Palbociclib levels is essential to understand the pharmacokinetic interactions between the combined drugs and to correlate drug exposure with response.
High-throughput combination drug screening has identified synergistic effects when Palbociclib is combined with inhibitors of the PI3K, EGFR, and MEK pathways. nih.gov For instance, the combination of Palbociclib with the PI3Kα inhibitor alpelisib (B612111) has shown potent synergy, especially in cancers with PIK3CA alterations. nih.gov To rigorously evaluate such combinations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed to measure the plasma concentrations of the drugs. In these assays, Palbociclib-d8 is used as an internal standard to ensure the accuracy and reproducibility of the Palbociclib concentration measurements. nih.govresearchgate.net This allows researchers to confidently assess whether changes in tumor response are due to the synergistic biological effects of the drug combination or to alterations in the pharmacokinetics of Palbociclib.
Furthermore, studies exploring the combination of Palbociclib with other agents in various cancer types, such as human papillomavirus-negative (HPVneg) head and neck squamous cell carcinoma (HNSCC), rely on precise analytical methods to underpin their findings. nih.gov The use of a stable isotope-labeled internal standard like this compound is a hallmark of a robust and validated bioanalytical method, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). bioanalysisforum.jptandfonline.comsci-hub.seeuropa.eu
Real-World Evidence Studies and Observational Research in Clinical Settings
Real-world evidence (RWE) plays a crucial role in complementing data from randomized controlled trials by providing insights into how a treatment performs in a broader, more heterogeneous patient population. The accurate assessment of drug exposure in these real-world settings is critical for interpreting the observed outcomes.
Methodologies for Assessing Treatment Effectiveness in Diverse Patient Populations
Observational retrospective analyses of electronic health records are a common methodology for generating real-world evidence. cancerletter.com These studies assess the effectiveness of Palbociclib in diverse patient populations, including the elderly. scispace.com To understand the relationship between drug exposure and treatment outcomes in these populations, population pharmacokinetic (PopPK) models are often developed. mdpi.comresearchgate.netmdpi.comnih.gov
These PopPK models rely on the accurate measurement of Palbociclib plasma concentrations from sparsely collected samples in a real-world clinical setting. mdpi.comresearchgate.net LC-MS/MS methods, validated using this compound as an internal standard, provide the high-quality concentration data necessary for building these models. unil.chresearchgate.net By incorporating demographic, clinical, and laboratory data, PopPK models can identify factors that influence drug exposure and, consequently, treatment effectiveness and toxicity in real-world patient populations. For instance, a PopPK model was used to describe the kinetics of circulating neutrophils in real-life Palbociclib-treated patients, providing insights into the concentration-dependent nature of neutropenia. mdpi.com
The table below summarizes key findings from a PopPK study that utilized this compound for accurate drug quantification.
| Parameter | Value | Significance |
|---|---|---|
| Apparent Clearance (CL/F) | 57.09 L/h | A key parameter for determining dosing regimens. |
| Inter-individual Variability in CL/F | 32.8% | Highlights the significant variability in drug clearance among patients. |
| Effect of Creatinine (B1669602) Clearance | Increase in Palbociclib CL/F | Suggests renal function can influence drug elimination. |
| Effect of Alkaline Phosphatase | Decrease in Palbociclib CL/F | Indicates a potential link between liver function and drug clearance. |
Drug-Drug Interaction Research Methodologies
The co-administration of multiple medications is common in cancer patients, making the investigation of drug-drug interactions (DDIs) a critical area of research. This compound is an indispensable tool in the methodologies used to study these interactions.
Investigation of pH-Dependent Drug Interactions Affecting Palbociclib Absorption
Palbociclib is a weak base with pH-dependent solubility, meaning its absorption can be affected by changes in gastric pH. nih.gov Acid-reducing agents, such as proton pump inhibitors (PPIs), can increase gastric pH and potentially reduce the absorption and efficacy of Palbociclib.
To investigate this, researchers conduct studies that measure Palbociclib plasma concentrations in the presence and absence of PPIs. A population pharmacokinetic analysis revealed that the co-administration of PPIs under fasting conditions increased Palbociclib clearance by 56%. bioanalysisforum.jpresearchgate.net In these studies, LC-MS/MS methods utilizing this compound as an internal standard are essential for accurately quantifying the changes in Palbociclib exposure. unil.chresearchgate.net This allows for a precise determination of the magnitude of the DDI and informs clinical recommendations regarding the co-administration of Palbociclib and acid-reducing agents.
Impact of Concomitant Medications (e.g., Proton Pump Inhibitors, CYP3A4 inhibitors) on Palbociclib Pharmacokinetics in Research Studies
Palbociclib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.gov Therefore, co-administration with strong or moderate CYP3A4 inhibitors or inducers can significantly alter Palbociclib plasma concentrations, potentially leading to increased toxicity or reduced efficacy.
Clinical DDI studies are designed to quantify the effect of these concomitant medications on Palbociclib pharmacokinetics. For example, a study investigating the effect of the strong CYP3A4 inhibitor itraconazole (B105839) found that it increased Palbociclib plasma exposure by 87%. fda.gov Conversely, the strong CYP3A4 inducer rifampin decreased Palbociclib exposure by 85%. fda.gov More recent studies have also evaluated the effect of moderate CYP3A4 inhibitors, such as erythromycin, which was found to increase Palbociclib's area under the curve (AUC) and maximum concentration (Cmax) by 43%. nih.gov
The analytical backbone of these pivotal studies is the validated LC-MS/MS assay for Palbociclib, which consistently uses this compound as the internal standard. nih.govresearchgate.net This ensures that the observed changes in Palbociclib concentrations are accurately measured, providing the data needed to establish dosing guidelines when co-administered with CYP3A4 modulators.
The table below provides a summary of the impact of various co-administered drugs on Palbociclib pharmacokinetics, as determined by studies relying on precise analytical methodologies.
| Co-administered Drug | Class | Effect on Palbociclib Exposure | Methodological Keystone |
|---|---|---|---|
| Itraconazole | Strong CYP3A4 Inhibitor | 87% increase in AUC | LC-MS/MS with this compound |
| Rifampin | Strong CYP3A4 Inducer | 85% decrease in AUC | LC-MS/MS with this compound |
| Erythromycin | Moderate CYP3A4 Inhibitor | 43% increase in AUC and Cmax | LC-MS/MS with this compound |
| Proton Pump Inhibitors (fasting) | Acid-Reducing Agent | 56% increase in clearance | LC-MS/MS with this compound |
Future Directions and Emerging Research Areas Pertaining to Palbociclib and Palbociclib D8
Investigating Unresolved Aspects of Palbociclib's Mechanism of Action
While the primary mechanism of Palbociclib (B1678290)—the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6)—is well-established, finer points of its action are still under investigation. pfizeroncologydevelopment.comresearchgate.net Palbociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. pfizeroncologydevelopment.comfda.gov This action blocks the transition of cells from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby halting cell proliferation. drugbank.comascopubs.org
However, the full scope of Palbociclib's effects is likely more complex. One area of active research is the role of Palbociclib in inducing cellular senescence, a state of irreversible cell cycle arrest. uniroma1.it While senescence is a primary outcome of CDK4/6 inhibition, the downstream consequences and how they contribute to tumor regression are not fully understood. uniroma1.it Research is exploring how the senescence-associated secretory phenotype (SASP), a collection of signaling molecules secreted by senescent cells, influences the tumor microenvironment and immune responses. uniroma1.it Understanding whether the immune system efficiently clears these senescent tumor cells or if their persistence contributes to chronic inflammation and potential tumor promotion is a critical unanswered question. uniroma1.it
Furthermore, the precise molecular determinants of sensitivity and resistance to Palbociclib beyond Rb status are still being elucidated. fda.gov While Rb-positive tumors are generally more susceptible to Palbociclib, not all such tumors respond equally, suggesting the involvement of other molecular pathways. spandidos-publications.com
Development of Novel Therapeutic Strategies for Palbociclib Resistance
A significant challenge in the clinical use of Palbociclib is the development of acquired resistance. researchgate.net Cancer cells can develop mechanisms to bypass the G1-S checkpoint, often involving the activation of alternative signaling pathways. Several strategies are being investigated to overcome or delay the onset of this resistance.
One prominent mechanism of resistance involves the activation of the PI3K/AKT pathway. sabcsmeetingnews.org This has led to clinical trials investigating the combination of Palbociclib with PI3K/AKT inhibitors, such as capivasertib, with the goal of simultaneously blocking both pathways to achieve a more durable response. sabcsmeetingnews.org
Another avenue of research focuses on the role of other cell cycle regulators, such as CDK2. conference-correspondent.com Increased CDK2 activity, often driven by cyclin E amplification, has been identified as a mechanism of resistance to CDK4/6 inhibitors. ascopubs.orgconference-correspondent.com This has prompted the investigation of pan-CDK inhibitors with activity against CDK2, such as CYC065, in combination with endocrine therapy for resistant tumors. conference-correspondent.com
Recent studies have also implicated the paternally expressed gene 10 (PEG10) in acquired resistance to Palbociclib. researchgate.net Upregulation of PEG10 has been observed in resistant breast cancer cells, and targeting PEG10 with siRNA or antisense oligonucleotides in combination with Palbociclib has shown promise in preclinical models. researchgate.net
Metabolomic studies are also shedding light on resistance mechanisms. Research has shown that colorectal cancer cells resistant to Palbociclib exhibit altered metabolic pathways, including disruptions in arginine synthesis, β-alanine metabolism, and purine (B94841) metabolism. mdpi.com These findings may reveal new therapeutic targets to counteract resistance.
Table 1: Investigated Strategies to Overcome Palbociclib Resistance
| Therapeutic Strategy | Target Pathway/Molecule | Rationale |
| Combination with PI3K/AKT inhibitors (e.g., Capivasertib) | PI3K/AKT pathway | Activation of this pathway is a known resistance mechanism. sabcsmeetingnews.org |
| Pan-CDK inhibitors (e.g., CYC065) | CDK2 | Increased CDK2 activity can bypass CDK4/6 inhibition. conference-correspondent.com |
| Targeting PEG10 | PEG10 | Upregulation of PEG10 is associated with acquired resistance. researchgate.net |
| Targeting DNA repair pathways | Rad51 | Downregulation of Rad51 was observed in cells resistant to abemaciclib, another CDK4/6 inhibitor, suggesting a potential vulnerability. pharmacytimes.com |
| Combination with Ribonucleotide Reductase (RNR) inhibitors | RNR | Offers a promising new therapeutic strategy for resistant bladder cancer. scientia.global |
Exploration of Palbociclib's Efficacy and Mechanisms in Other Cancer Types
While Palbociclib's success is most pronounced in HR+/HER2- breast cancer, its potential application in other malignancies is an active area of research. The fundamental role of the CDK4/6-Rb pathway in cell cycle control across many cancer types makes it a rational target for broader investigation. pfizeroncologydevelopment.comnih.gov
Bladder Cancer: Preclinical studies have shown promise for CDK4/6 inhibitors in bladder cancer, a disease where mutations in cell cycle regulatory genes are common. scientia.global However, a phase II trial of Palbociclib as a single agent did not yield the expected success. scientia.global Current research is focused on combination therapies, such as pairing Palbociclib with ribonucleotide reductase (RNR) inhibitors, to enhance its efficacy in both sensitive and resistant bladder cancers. scientia.global
Other Solid Tumors: Phase I studies have indicated that Palbociclib has a tolerable safety profile and shows some clinical activity in patients with Rb-positive advanced solid tumors and non-Hodgkin lymphoma. spandidos-publications.com Ongoing clinical trials are investigating Palbociclib in combination with other agents in various tumor types, including pediatric Ewing sarcoma and other solid tumors. pfizeroncologydevelopment.com
Colorectal Cancer: Research using colorectal cancer cell lines has been instrumental in understanding the metabolic changes associated with Palbociclib resistance, which could inform treatment strategies in this cancer type as well. mdpi.com
Table 2: Exploration of Palbociclib in Different Cancer Types
| Cancer Type | Rationale for Investigation | Key Research Findings/Directions |
| Bladder Cancer | High frequency of mutations in cell cycle regulatory genes. scientia.global | Combination with RNR inhibitors is being explored to overcome resistance. scientia.global |
| Advanced Solid Tumors | The CDK4/6-Rb pathway is a common driver of proliferation. pfizeroncologydevelopment.com | Phase I trials show some clinical activity and a manageable safety profile. spandidos-publications.com |
| Pediatric Ewing Sarcoma | Investigational treatment in combination with other agents. pfizeroncologydevelopment.com | Ongoing phase 2 clinical trials. pfizeroncologydevelopment.com |
| Colorectal Cancer | Used as a model to study resistance mechanisms. mdpi.com | Metabolomic profiling has identified potential pathways to target. mdpi.com |
Continued Refinement of Analytical Methodologies Utilizing Deuterated Standards for Enhanced Precision and Accuracy
The development and validation of robust analytical methods are paramount for both preclinical research and clinical drug monitoring. Palbociclib-d8, as a deuterated internal standard, is indispensable for achieving the high precision and accuracy required in these analyses. medchemexpress.comcaymanchem.com
Deuterated standards are crucial for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). daicelpharmastandards.comresearchgate.net By incorporating heavy isotopes of hydrogen (deuterium), this compound has a slightly higher molecular weight than Palbociclib but behaves almost identically during sample preparation and chromatographic separation. medchemexpress.comcaymanchem.com This allows it to be used as an internal standard to correct for variations in sample extraction, injection volume, and instrument response, thereby ensuring the reliability of the quantitative data.
The use of this compound is essential for:
Pharmacokinetic Studies: Accurately measuring the absorption, distribution, metabolism, and excretion of Palbociclib in biological systems.
Bioavailability/Bioequivalence (BA/BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Palbociclib, which is critical for the development of generic versions. daicelpharmastandards.com
Therapeutic Drug Monitoring: Ensuring that patients maintain optimal drug concentrations for efficacy while minimizing toxicity.
Metabolic Profiling: The stability of the deuterium (B1214612) label helps in tracking the metabolic fate of the drug, as the isotopic substitution can slow down metabolic processes at the labeled sites.
Future research in this area will likely focus on developing even more sensitive and high-throughput analytical methods. This includes refining sample preparation techniques, such as salting-out assisted liquid-liquid extraction (SALLE), and optimizing chromatographic conditions to achieve faster analysis times without compromising accuracy. researchgate.net The ongoing development of advanced mass spectrometry instrumentation will also contribute to lower limits of quantitation, allowing for the measurement of very low drug concentrations.
Q & A
Q. How is Palbociclib-d8 structurally characterized, and what analytical methods are essential for confirming its isotopic purity?
this compound, a deuterated analog of Palbociclib, requires rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MASS) to confirm isotopic purity and positional deuteration . For example, ¹³C-DEPT and CHN analysis can resolve ambiguities in deuterium incorporation, while HPLC ensures chemical purity (>98%) . Researchers should cross-validate data against non-deuterated Palbociclib to distinguish isotopic effects from impurities.
Q. What role does this compound play in bioanalytical studies, and how is it integrated into pharmacokinetic (PK) assays?
this compound is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Palbociclib in biological matrices. Its deuterated structure minimizes matrix effects and co-elution issues, improving assay accuracy. For instance, stock solutions are prepared in DMSO (0.5 mg/mL) and spiked into calibrators/quality controls to normalize extraction efficiency and ionization variability . Method validation must include stability tests under storage and processing conditions (e.g., freeze-thaw cycles) .
Q. How are impurities in this compound synthesized and controlled during preclinical studies?
Impurities arise from starting materials, solvents, or degradation products (e.g., oxidation byproducts). Researchers should employ forced degradation studies (acid/base hydrolysis, thermal stress) to identify potential impurities . Advanced purification techniques, such as preparative HPLC or recrystallization, are critical to achieving >98% purity. The Certificate of Analysis (CoA) must specify impurity profiles, including residual solvents and deuterium content .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound-based therapies?
Discrepancies often arise from differences in model systems (e.g., cell lines vs. patient-derived xenografts) or pharmacokinetic variability. To address this:
- Dose optimization : Compare IC50 values (11 nM for CDK4, 16 nM for CDK6) with clinical plasma concentrations.
- Resistance mechanisms : Evaluate biomarkers like RB1 loss or CDK6 overexpression in post-treatment biopsies .
- Pharmacodynamic (PD) markers : Use deuterated analogs to track drug distribution and target engagement in tumors via imaging or LC-MS .
Q. What experimental design considerations are critical for studying this compound in combination therapies for hormone receptor-positive (HR+) breast cancer?
- Synergy testing : Use factorial design experiments to assess additive/synergistic effects with fulvestrant or aromatase inhibitors. For example, the PALOMA-3 trial demonstrated a 10-month overall survival benefit in endocrine-sensitive patients when combining Palbociclib with fulvestrant .
- Patient stratification : Prescreen for endocrine sensitivity and visceral metastasis status, as these subgroups show divergent responses .
- Endpoint selection : Prioritize progression-free survival (PFS) over overall survival (OS) in early-phase trials due to crossover effects in later lines of therapy .
Q. How can isotope effects of this compound influence its pharmacokinetic (PK) profile compared to non-deuterated Palbociclib?
Deuterium substitution may alter metabolic stability via the kinetic isotope effect (KIE). For example:
- CYP450 metabolism : Compare hepatic microsomal stability assays for both compounds to identify deuteration-sensitive pathways.
- Half-life extension : Monitor plasma concentrations in preclinical models to assess whether deuterium prolongs exposure, as seen with other deuterated drugs .
- Bioequivalence (BE) studies : Use crossover designs in animal models to validate PK equivalence, ensuring deuteration does not compromise therapeutic relevance .
Q. What methodologies are recommended for analyzing this compound’s role in overcoming therapeutic resistance in ER+/HER2- breast cancer?
- Single-cell RNA sequencing : Identify transcriptional programs in resistant clones exposed to this compound .
- Proteomic profiling : Quantify CDK4/6 activity and downstream targets (e.g., phosphorylated RB) using phospho-specific flow cytometry .
- In vivo deuterium tracing : Administer this compound in PDX models and use mass spectrometry imaging to correlate drug penetration with tumor regression .
Methodological Guidelines
- Data validation : Replicate key findings across ≥2 independent models (e.g., cell lines, organoids) .
- Reporting standards : Adhere to NIH guidelines for preclinical studies, including detailed protocols for compound synthesis, purity, and dosing .
- Contradiction analysis : Apply triangulation by cross-referencing in vitro, in vivo, and clinical data to resolve conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
